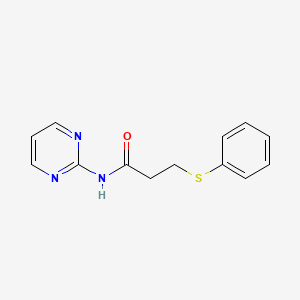
3-(phenylthio)-N-2-pyrimidinylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(phenylthio)-N-2-pyrimidinylpropanamide, also known as PTUPB, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTUPB belongs to the family of pyrimidine-based compounds and has been shown to have various biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-(phenylthio)-N-2-pyrimidinylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis. In addition, 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have various biochemical and physiological effects, including the modulation of glucose and lipid metabolism, the regulation of oxidative stress, and the modulation of immune function. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to increase glucose uptake and improve insulin sensitivity in animal models of diabetes. In addition, 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to reduce oxidative stress and improve mitochondrial function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(phenylthio)-N-2-pyrimidinylpropanamide has several advantages for lab experiments, including its stability, solubility, and availability. 3-(phenylthio)-N-2-pyrimidinylpropanamide is stable under various conditions and can be easily synthesized in large quantities. However, 3-(phenylthio)-N-2-pyrimidinylpropanamide has some limitations, including its potential toxicity and off-target effects. Further studies are needed to determine the optimal dose and duration of 3-(phenylthio)-N-2-pyrimidinylpropanamide treatment in different disease models.
Orientations Futures
There are several future directions for the research on 3-(phenylthio)-N-2-pyrimidinylpropanamide. One potential direction is to investigate the role of 3-(phenylthio)-N-2-pyrimidinylpropanamide in the regulation of autophagy, a cellular process that plays a critical role in the maintenance of cellular homeostasis. Another potential direction is to investigate the potential of 3-(phenylthio)-N-2-pyrimidinylpropanamide as a therapeutic agent in metabolic disorders, such as obesity and type 2 diabetes. Finally, further studies are needed to determine the potential of 3-(phenylthio)-N-2-pyrimidinylpropanamide as a drug candidate for clinical trials.
Conclusion
In conclusion, 3-(phenylthio)-N-2-pyrimidinylpropanamide is a promising pyrimidine-based compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have various biochemical and physiological effects and has been extensively studied for its potential in various diseases. Further studies are needed to determine the optimal dose and duration of 3-(phenylthio)-N-2-pyrimidinylpropanamide treatment and its potential as a drug candidate for clinical trials.
Méthodes De Synthèse
The synthesis of 3-(phenylthio)-N-2-pyrimidinylpropanamide involves a multi-step process that starts with the reaction of 2-aminopyrimidine with 2-bromoacetic acid, followed by the reaction of the resulting intermediate with phenylthiourea. The final product is obtained by reacting the intermediate with acetic anhydride. The yield of 3-(phenylthio)-N-2-pyrimidinylpropanamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Applications De Recherche Scientifique
3-(phenylthio)-N-2-pyrimidinylpropanamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a critical role in the inflammatory response. In addition, 3-(phenylthio)-N-2-pyrimidinylpropanamide has been shown to have anticancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propriétés
IUPAC Name |
3-phenylsulfanyl-N-pyrimidin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-12(16-13-14-8-4-9-15-13)7-10-18-11-5-2-1-3-6-11/h1-6,8-9H,7,10H2,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXXZWCDFBHUQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-2-pyrimidinylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-2-{[1-(3-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B4889099.png)
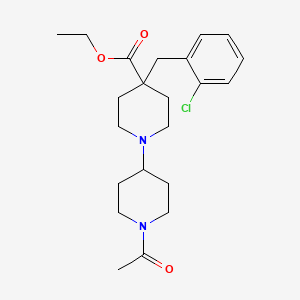
![5-(2-furyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4889118.png)
![4-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4889122.png)
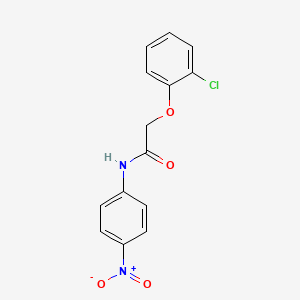
![{1-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-4-piperidinyl}methanol](/img/structure/B4889143.png)
![5-(3,4-dimethoxyphenyl)-1-(3-methylphenyl)-3-[(3-methylphenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4889149.png)
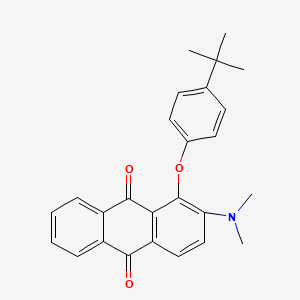
![1-[2-(2,4-dimethylphenoxy)ethoxy]-2-methoxy-4-methylbenzene](/img/structure/B4889191.png)

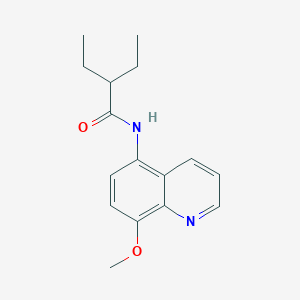
![5-{3-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4889206.png)
![N~2~-(4-bromophenyl)-N~1~-(sec-butyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4889216.png)
![N-cyclopropyl-N'-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4889231.png)